molecular formula C10H12Cl2N2OS B576167 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide CAS No. 175203-28-8

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide

Cat. No.: B576167
CAS No.: 175203-28-8
M. Wt: 279.179
InChI Key: PHPLDKTYOALPDF-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a 2,4-dichlorophenoxy group, an ethylsulfanyl linkage, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction yields an intermediate product, which is then treated with phenacylbromides to form the final compound . The reaction conditions generally require refluxing in dry ethanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for cancer cell proliferation. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and leading to cell death . In agricultural applications, it mimics natural plant hormones, disrupting normal growth processes in weeds .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2-(2,4-Dichlorophenoxy)ethyl ether: Used in various chemical syntheses.

    2-(2,3-Dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide: Investigated for its biological activities.

Uniqueness

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide is unique due to its combined structural features of a dichlorophenoxy group, an ethylsulfanyl linkage, and an acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S/c11-7-1-2-9(8(12)5-7)16-3-4-17-6-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARPIDYCZDGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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